![molecular formula C19H24N4O3S B2396698 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2108363-02-4](/img/structure/B2396698.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex chemical compound with unique structural features, combining a bicyclic octane ring with a triazole and a phenyl group bearing a sulfonyl moiety. This combination imparts distinctive chemical and physical properties, making it an interesting subject in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis starting from simpler precursors. Key steps include the formation of the 8-azabicyclo[3.2.1]octane core, introduction of the triazole moiety through cycloaddition reactions, and subsequent functionalization with the phenyl group containing the methylsulfonyl substituent.
Industrial Production Methods
For industrial-scale production, streamlined processes leveraging continuous flow chemistry and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and catalyst selection are crucial factors in achieving efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form more complex oxides.
Reduction: It can be reduced to simpler hydrides.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Common reagents for its chemical reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles and electrophiles depending on the reaction desired.
Major Products
The major products of these reactions often involve modifications to the triazole or phenyl groups, leading to derivatives with different substituents and functionalities.
Applications De Recherche Scientifique
This compound finds applications in several scientific fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential as a biochemical probe due to its unique structure.
Medicine: Investigated for pharmacological activity, including potential roles as enzyme inhibitors or receptor modulators.
Industry: Used in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The compound's mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, modulating activity through inhibition or activation pathways.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, such as other triazole-bearing bicyclic octanes, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to its specific functional groups and their arrangement, imparting unique reactivity and specificity. Similar compounds might include derivatives with different substituents on the phenyl or triazole rings, but none combine these features in exactly the same way.
This article gives you a broad overview
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20-10-11-21-23/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAXCDDCJGQKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2396615.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2396617.png)
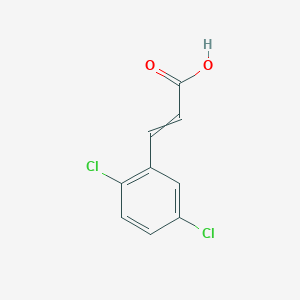
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-tert-butylbenzoate](/img/structure/B2396621.png)
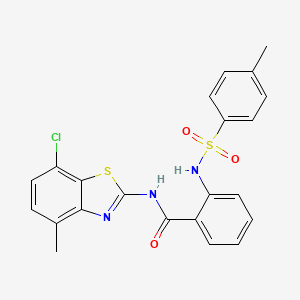
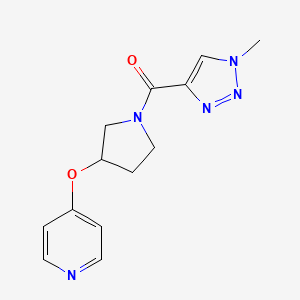
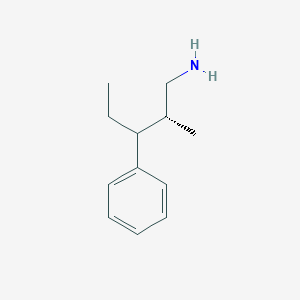
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)
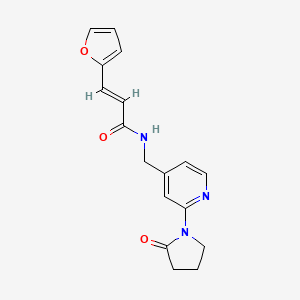
![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)
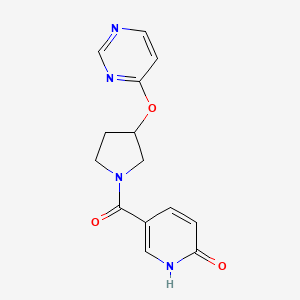
![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)
